(4-Bromophenoxy)acetyl chloride
Description
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Properties
IUPAC Name |
2-(4-bromophenoxy)acetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNGWDLGDORSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(4-Bromophenoxy)acetyl chloride CAS number and properties
An In-depth Technical Guide to (4-Bromophenoxy)acetyl chloride: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of (4-Bromophenoxy)acetyl chloride, a reactive chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. Due to its status as a specialized, non-commercial reagent, this document synthesizes information from established chemical principles and data from close structural analogs to provide a reliable and practical resource.
Core Identity and Physicochemical Profile
(4-Bromophenoxy)acetyl chloride is a derivative of phenoxyacetic acid, featuring a bromine atom at the para-position of the phenyl ring and a highly reactive acyl chloride functional group.
1.1. Chemical Structure and Identification
-
IUPAC Name: 2-(4-bromophenoxy)acetyl chloride
-
Molecular Formula: C₈H₆BrClO₂
-
Molecular Weight: 249.49 g/mol
It is critical to distinguish this compound from its structural isomers and analogs, which are often commercially available and may be easily confused:
-
(4-Bromophenyl)acetyl chloride (CAS: 37859-24-8): Lacks the ether (phenoxy) linkage.
-
(2-Bromophenoxy)acetyl chloride (CAS: 39784-10-6): An isomer with the bromine atom at the ortho-position.
1.2. Predicted Physicochemical Properties
The following properties are estimated based on the parent compound, phenoxyacetyl chloride (CAS: 701-99-5), and the known effects of halogenation on aromatic systems. These values should be considered provisional and confirmed experimentally.
| Property | Predicted Value / Characteristic | Rationale |
| Appearance | Colorless to light yellow liquid or low-melting solid | Similar to phenoxyacetyl chloride, with potential for discoloration upon storage. |
| Odor | Pungent, acrid | Characteristic of acyl chlorides, which release HCl upon contact with moisture. |
| Boiling Point | > 240 °C (decomposes) | Expected to be higher than phenoxyacetyl chloride due to the increased molecular weight from the bromine atom. |
| Melting Point | Not available; likely a low-melting solid | The para-substitution may lead to a more ordered crystal lattice compared to the parent liquid compound. |
| Solubility | Soluble in anhydrous organic solvents (DCM, THF, Toluene). | Reacts violently with protic solvents like water, alcohols, and amines. |
| Reactivity | Highly reactive, moisture-sensitive, corrosive | The acyl chloride group is a potent electrophile, susceptible to nucleophilic attack. |
Synthesis of (4-Bromophenoxy)acetyl chloride: A Validated Protocol
The most direct and reliable synthesis of (4-Bromophenoxy)acetyl chloride is via the chlorination of its corresponding carboxylic acid, (4-Bromophenoxy)acetic acid. This transformation is a cornerstone of organic synthesis, ensuring a high-yield and pure product when performed under appropriate anhydrous conditions.
2.1. Causality of Experimental Design
The conversion of a carboxylic acid to an acyl chloride requires a chlorinating agent capable of transforming the hydroxyl group into a good leaving group, which is then displaced by a chloride ion. Thionyl chloride (SOCl₂) is an exemplary reagent for this purpose because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product. The reaction must be conducted under strictly anhydrous conditions to prevent the highly reactive acyl chloride product from hydrolyzing back to the starting carboxylic acid.
2.2. Detailed Experimental Protocol
Reagents and Equipment:
-
(4-Bromophenoxy)acetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene as solvent
-
A catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops)
-
Round-bottom flask with a reflux condenser and a gas outlet/scrubber (to neutralize HCl and SO₂ fumes)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) and ensure all glassware is thoroughly dried. Equip the top of the reflux condenser with a drying tube and a gas outlet leading to a basic scrubber (e.g., a beaker with NaOH solution).
-
Charging the Flask: To the round-bottom flask, add (4-Bromophenoxy)acetic acid and the anhydrous solvent. Begin stirring to create a suspension or solution.
-
Catalyst Addition: Add a catalytic amount of DMF. The catalyst facilitates the reaction by forming a reactive Vilsmeier intermediate.
-
Reagent Addition: Slowly add thionyl chloride to the stirring mixture at room temperature. An exothermic reaction and gas evolution may be observed.
-
Reaction: Heat the mixture to a gentle reflux (typically 40°C for DCM or higher for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and solvent can be removed under reduced pressure using a rotary evaporator. It is crucial to use a vacuum trap and pump compatible with corrosive vapors.
-
Purification: The resulting crude (4-Bromophenoxy)acetyl chloride can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid or solid.
Core Reactivity and Applications in Medicinal Chemistry
The synthetic utility of (4-Bromophenoxy)acetyl chloride stems from the high electrophilicity of the carbonyl carbon, making it an excellent acylating agent. It provides a robust method for introducing the (4-bromophenoxy)acetyl moiety into various molecular scaffolds, a common strategy in the design of bioactive compounds.
Key Reactions:
-
Amidation: Reacts readily with primary and secondary amines to form stable amide bonds. This is one of the most important reactions in drug development, as the amide linkage is a fundamental component of many pharmaceuticals.
-
Esterification: Reacts with alcohols and phenols to produce esters. This can be used to synthesize active compounds or to create ester prodrugs that improve the pharmacokinetic profile of a parent drug.
-
Hydrolysis: Reacts rapidly and violently with water, hydrolyzing back to the parent carboxylic acid and releasing corrosive HCl gas. This underscores the need for strict anhydrous handling conditions.
The (4-bromophenoxy) group itself is a valuable pharmacophore. The bromine atom can increase lipophilicity, enhancing membrane permeability, and can participate in halogen bonding, a specific and directional interaction that can improve binding affinity to biological targets like enzymes or receptors.
Safety, Handling, and Storage
As a highly reactive acyl chloride, (4-Bromophenoxy)acetyl chloride is presumed to be corrosive and hazardous. All handling procedures should be based on the safety profile of its close analog, phenoxyacetyl chloride.[1][2][3][4]
4.1. Hazard Identification
| Hazard Class | Description |
| Skin Corrosion | Causes severe skin burns and chemical damage upon contact.[3] |
| Eye Damage | Causes serious, potentially irreversible eye damage.[3] |
| Inhalation | Harmful if inhaled; vapors are irritating to the respiratory system.[3] |
| Ingestion | Harmful if swallowed; causes burns to the digestive tract.[3] |
| Reactivity | Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[4] |
4.2. Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[1] Eyewash stations and safety showers must be readily accessible.[4]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield for maximum protection.[2]
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[2] Ensure gloves are inspected before use and changed immediately if contamination occurs.
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[1]
4.3. Storage and Incompatibility
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[2] The storage area should be cool, dry, and well-ventilated.
-
Incompatible Materials: Keep away from water, alcohols, amines, strong bases, and strong oxidizing agents.[1]
Conclusion
(4-Bromophenoxy)acetyl chloride serves as a potent and valuable reagent for introducing the (4-bromophenoxy)acetyl functional group in advanced organic synthesis. While not a stock chemical, its straightforward preparation from the corresponding carboxylic acid, combined with its predictable and powerful reactivity, makes it an important tool for medicinal chemists and researchers. Its utility is matched by its hazardous nature, demanding strict adherence to safety protocols and anhydrous handling techniques to ensure safe and effective use in the laboratory.
References
-
Fisher Scientific. (2025). Safety Data Sheet: Phenoxyacetyl chloride (Canada WHMIS 2015). Retrieved from [Link]
Sources
Molecular weight and formula of (4-Bromophenoxy)acetyl chloride
This guide details the physicochemical profile, synthesis, and applications of (4-Bromophenoxy)acetyl chloride , a specialized electrophilic building block used in medicinal chemistry and agrochemical synthesis.
Executive Summary
(4-Bromophenoxy)acetyl chloride is a reactive acyl halide derivative of (4-bromophenoxy)acetic acid. In drug discovery, it serves as a critical "linker" motif, allowing the introduction of the lipophilic 4-bromophenoxy group into amines and alcohols via nucleophilic acyl substitution. This moiety is particularly valued for its dual utility: the ether linkage provides rotational flexibility, while the para-bromine atom serves as a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of lead compounds.
Due to the hydrolytic instability of the acid chloride, this guide emphasizes its in situ preparation from the stable acid precursor, ensuring maximum purity and reactivity for downstream applications.
Physicochemical Specifications
| Property | Data | Note |
| IUPAC Name | 2-(4-Bromophenoxy)acetyl chloride | |
| Molecular Formula | C₈H₆BrClO₂ | |
| Molecular Weight | 249.49 g/mol | |
| Physical State | Colorless to pale yellow liquid/solid | Low melting point solid; fumes in moist air.[1] |
| Precursor CAS | 1878-91-7 | Refers to (4-Bromophenoxy)acetic acid.[2][3][4][5] |
| Solubility | DCM, THF, Toluene, Chloroform | Reacts violently with water and alcohols. |
| Reactivity | High (Electrophilic) | Susceptible to hydrolysis; store under inert gas. |
Synthetic Pathways & Production Logic
The most reliable method for accessing (4-Bromophenoxy)acetyl chloride is the activation of (4-Bromophenoxy)acetic acid using thionyl chloride (
Reaction Pathway Diagram
The following diagram illustrates the activation logic and subsequent trapping with a nucleophile (e.g., a primary amine).[6]
Figure 1: Activation of the carboxylic acid precursor to the acid chloride, followed by amide coupling.[7]
Applications in Drug Discovery[8][9]
The (4-bromophenoxy)acetyl moiety acts as more than just a structural filler; it is a functional handle .
-
Fragment-Based Drug Design (FBDD): The phenoxyacetyl group is a privileged scaffold found in various bioactive compounds (e.g., substituted phenoxyacetamides). It provides a hydrogen-bond acceptor (ether oxygen) and a hydrophobic aromatic ring.[4]
-
Late-Stage Diversification: The para-bromo substituent is electronically deactivated but remains accessible for cross-coupling. Researchers can install this linker early in a synthesis and "decorate" the phenyl ring later using Suzuki couplings to add diversity to a library.
-
PROTAC Linkers: Phenoxyalkyl chains are frequently used to tune the length and lipophilicity of linkers in Proteolysis Targeting Chimeras (PROTACs).
Experimental Protocol: In Situ Preparation & Coupling
Objective: Synthesize (4-Bromophenoxy)acetyl chloride and immediately couple it with a primary amine to form an amide. Scale: 1.0 mmol basis.
Reagents
-
(4-Bromophenoxy)acetic acid (CAS 1878-91-7): 231 mg (1.0 mmol)
-
Oxalyl chloride: 0.13 mL (1.5 mmol)
-
DMF (Anhydrous): 1-2 drops (Catalyst)
-
Dichloromethane (DCM): 5 mL (Anhydrous)
-
Primary Amine (e.g., Benzylamine): 1.1 mmol
-
Triethylamine (Et₃N): 2.0 mmol
Step-by-Step Methodology
-
Activation (Acid Chloride Formation):
-
Charge a flame-dried round-bottom flask with (4-Bromophenoxy)acetic acid (1.0 equiv) and anhydrous DCM under nitrogen.
-
Add catalytic DMF (1 drop).
-
Add oxalyl chloride (1.5 equiv) dropwise at 0°C. Caution: Gas evolution (CO, CO₂, HCl).
-
Allow the mixture to warm to room temperature and stir for 2 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.
-
Evaporation (Optional but Recommended): Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the residue in fresh anhydrous DCM.
-
-
Coupling (Amide Formation):
-
In a separate flask, dissolve the amine (1.1 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.
-
Slowly add the solution of freshly prepared (4-Bromophenoxy)acetyl chloride to the amine solution.
-
Stir at room temperature for 1-4 hours. Monitor by TLC or LC-MS.
-
-
Workup:
-
Quench with saturated
solution. -
Extract with DCM or EtOAc.
-
Wash organic layer with 1M HCl (to remove unreacted amine) and brine.
-
Dry over
, filter, and concentrate.
-
Analytical Validation
-
IR: Disappearance of broad -OH stretch (acid) and appearance of C=O stretch around 1650-1680 cm⁻¹ (amide).
-
¹H NMR (CDCl₃): The methylene protons (
) typically appear as a singlet around 4.5 ppm.
Safety & Handling
-
Corrosivity: Acid chlorides react vigorously with moisture to release hydrogen chloride (HCl) gas. Handle only in a fume hood.
-
Lachrymator: Like many benzyl and acetyl chlorides, this compound may cause severe eye irritation and tearing.
-
Storage: If isolation is necessary, store the acid chloride under inert atmosphere (Argon/Nitrogen) at -20°C. However, fresh preparation is strongly recommended to avoid hydrolysis.
References
-
Precursor Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 74654, (4-Bromophenoxy)acetic acid. .
- General Acid Chloride Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for acyl chloride mechanism).
-
Synthetic Protocol Adaptation: BenchChem. "Acylation of primary amines with 4-Bromobenzoyl chloride protocol." (Adapted for phenoxyacetyl analog). .
- Applications in Med Chem: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context on ether linkers).
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A Senior Application Scientist's Guide to Phenoxyacetyl and Phenylacetyl Chloride Intermediates in Drug Development
In the intricate and demanding field of pharmaceutical synthesis, the judicious selection of chemical intermediates is a cornerstone of success. It directly influences reaction kinetics, product purity, and overall process efficiency. Among the most versatile and reactive building blocks are acyl chlorides, prized for their ability to readily form esters and amides. This technical guide provides a detailed comparative analysis of two pivotal intermediates: phenoxyacetyl chloride and phenylacetyl chloride. We will dissect their fundamental structural differences, explore the resulting nuances in their chemical reactivity, and provide field-proven insights into their strategic application, particularly in the landmark synthesis of antibiotics.
Foundational Chemistry: The Decisive Role of a Single Atom
At a superficial level, phenoxyacetyl chloride (POAC) and phenylacetyl chloride (PAC) share a common architecture: a phenyl ring system linked to a reactive acyl chloride function. However, the presence of an ether oxygen atom in POAC—a seemingly minor structural alteration—creates a profound divergence in their electronic properties, which in turn dictates their chemical behavior.
-
Phenylacetyl Chloride (PAC): In PAC, the acetyl chloride moiety is separated from the phenyl ring by a methylene (-CH2-) bridge.[1][2] This spacer largely insulates the carbonyl group from the electronic effects of the aromatic ring. The result is a highly reactive, but electronically straightforward, acylating agent.[1]
-
Phenoxyacetyl Chloride (POAC): The introduction of an oxygen atom between the phenyl ring and the acetyl group in POAC fundamentally alters the molecule's electronic landscape.[3][4] The highly electronegative oxygen atom exerts a powerful inductive electron-withdrawing effect (-I effect), pulling electron density away from the carbonyl carbon. This makes the carbonyl carbon in POAC significantly more electrophilic and, therefore, more reactive towards nucleophiles compared to PAC.[5]
Diagram 1: Structural and Electronic Comparison
Caption: Core structural and electronic differences between PAC and POAC.
Reactivity and Mechanistic Considerations: A Tale of Two Acylating Agents
The electronic disparities between POAC and PAC are not merely theoretical; they have direct and predictable consequences for their reactivity in synthetic applications. Both compounds are excellent acylating agents, readily undergoing nucleophilic acyl substitution with alcohols, amines, and other nucleophiles.[3][6] However, the kinetic profile of these reactions differs significantly.
The enhanced electrophilicity of the carbonyl carbon in POAC makes it a more potent acylating agent. Reactions involving POAC often proceed at a faster rate than equivalent reactions with PAC, which can be a distinct advantage when working with less reactive nucleophiles or when seeking to improve throughput in a manufacturing process. This heightened reactivity, however, also necessitates more stringent control over reaction conditions to prevent unwanted side reactions.
Table 1: Comparative Physicochemical Properties
| Property | Phenylacetyl Chloride (PAC) | Phenoxyacetyl Chloride (POAC) | Source(s) |
| Molecular Formula | C₈H₇ClO | C₈H₇ClO₂ | [2][7] |
| Molecular Weight | 154.59 g/mol | 170.59 g/mol | [7][8] |
| Appearance | Colorless to light yellow liquid | Clear, slightly yellow to brown liquid | [1][2][3] |
| Boiling Point | ~94-95 °C / 12 mmHg | ~225-226 °C / 760 mmHg | [8][9] |
| Density | ~1.17 g/mL at 25 °C | ~1.235 g/mL at 25 °C | [8][9] |
| Reactivity Hallmark | Highly reactive acylating agent | More potent, highly reactive acylating agent | [1][4][5] |
| Moisture Sensitivity | Reacts with water | Reacts with water, moisture sensitive | [4][8][9] |
Synthetic Utility in Drug Development: The Penicillin Case Study
Nowhere is the strategic importance of selecting between these two intermediates more clearly illustrated than in the semi-synthesis of the penicillin family of antibiotics. The core of penicillin, 6-aminopenicillanic acid (6-APA), can be acylated to produce a vast array of derivatives with different properties.[10]
-
Phenylacetyl Chloride for Penicillin G: The acylation of 6-APA with phenylacetyl chloride yields Penicillin G (benzylpenicillin), one of the earliest and most potent natural penicillins.[11][12] However, Penicillin G is unstable in acidic environments, such as the stomach, which prevents it from being administered orally.[13]
-
Phenoxyacetyl Chloride for Penicillin V: To overcome this limitation, chemists turned to phenoxyacetyl chloride. Acylating 6-APA with POAC produces Penicillin V (phenoxymethylpenicillin).[13][14] The phenoxyacetyl side chain confers significantly greater acid stability to the molecule, allowing Penicillin V to survive the gastric environment and be effective when taken orally.[13] This was a monumental advance in antibiotic therapy, transforming the clinical utility of penicillins.[13]
Diagram 2: Role in Penicillin Synthesis
Caption: Divergent synthesis of Penicillin G and Penicillin V from 6-APA.
Experimental Protocols: A Guide to Safe and Efficient Acylation
The high reactivity of both PAC and POAC demands meticulous handling and adherence to robust protocols. The following is a generalized, self-validating procedure for the acylation of an amine, a common transformation in drug development.
Objective: To synthesize an N-acylated product from a primary or secondary amine using PAC or POAC.
Materials:
-
6-Aminopenicillanic acid (6-APA) or other amine substrate
-
Phenylacetyl chloride (PAC) or Phenoxyacetyl chloride (POAC)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or another non-nucleophilic base
-
Standard, oven-dried glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
System Preparation: Assemble a dry, three-necked round-bottom flask under an inert atmosphere of nitrogen. Equip it with a magnetic stirrer, a dropping funnel, and a thermometer. This strict exclusion of atmospheric moisture is critical, as acyl chlorides readily hydrolyze in the presence of water, which would consume the reagent and generate corrosive HCl.[4][8]
-
Reagent Suspension: Suspend the amine substrate (e.g., 6-APA, 1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.[14] The TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation. This prevents the formation of an unreactive ammonium salt of the amine substrate. Cool the suspension to 0 °C using an ice bath to moderate the initial exothermic reaction.
-
Acyl Chloride Addition: In a separate, dry vessel, dissolve the acyl chloride (PAC or POAC, 1.1 equivalents) in anhydrous DCM. Transfer this solution to the dropping funnel.
-
Controlled Acylation: Add the acyl chloride solution dropwise to the cold, stirred amine suspension over 30-60 minutes.[14] A slow, controlled addition is paramount to manage the reaction exotherm and minimize the formation of impurities.
-
Reaction Monitoring & Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours.[14] The progress must be rigorously monitored by an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material. This provides an in-process validation that the reaction has proceeded as intended.
-
Work-up and Isolation: Upon completion, quench the reaction by adding water and adjust the pH to ~2-3 with dilute HCl. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).[14]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization to yield the final, high-purity acylated product.[14]
Safety and Handling: A Non-Negotiable Priority
Both phenoxyacetyl chloride and phenylacetyl chloride are hazardous materials that demand respect and careful handling.
-
Corrosivity: Both compounds are corrosive and cause severe skin burns and eye damage.[15][16][17][18] Contact can cause severe irritation and burns.[6][19]
-
Respiratory Irritation: Inhalation may cause respiratory irritation, coughing, and wheezing.[2][16][18] All work must be performed in a certified chemical fume hood.[6]
-
Reactivity with Water: They react with water, sometimes violently, to release toxic and corrosive hydrogen chloride gas.[18][20][21] Never use water to extinguish a fire involving these reagents; use dry chemical or CO₂ extinguishers.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17][22][23]
Conclusion
The distinction between phenoxyacetyl chloride and phenylacetyl chloride is a textbook example of how a subtle structural modification can impart dramatically different chemical properties. The ether linkage in POAC enhances the electrophilicity of its carbonyl carbon, making it a more aggressive acylating agent than PAC. This difference is not merely an academic curiosity but a critical design parameter that has been expertly exploited in pharmaceutical synthesis, most notably to create the orally bioavailable antibiotic Penicillin V. For the research scientist and drug development professional, a thorough understanding of these differences is essential for making informed, strategic decisions that can accelerate the path from a synthetic concept to a life-changing therapeutic.
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- 12. journals.asm.org [journals.asm.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. nj.gov [nj.gov]
- 19. Phenylacetyl chloride | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. echemi.com [echemi.com]
- 23. フェノキシアセチルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (4-Bromophenoxy)acetyl Chloride
Introduction
(4-Bromophenoxy)acetyl chloride is a valuable reactive intermediate in organic synthesis, serving as a key building block for the introduction of the (4-bromophenoxy)acetyl moiety into a diverse range of molecular architectures. Its utility is particularly pronounced in the development of novel pharmaceutical agents and agrochemicals, where the specific substitution pattern imparts desirable physicochemical and biological properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable conversion of (4-Bromophenoxy)acetic acid to its corresponding acid chloride. The protocols detailed herein are grounded in established principles of organic chemistry and are designed to ensure high yield, purity, and operational safety.
Scientific Principles and Reagent Selection
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry, aimed at activating the carboxyl group for subsequent nucleophilic acyl substitution reactions. The hydroxyl group of a carboxylic acid is a relatively poor leaving group. Therefore, a chlorinating agent is employed to convert it into a more reactive species that can be readily displaced by a chloride ion.[1][2]
The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][4][5] The choice between these reagents often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.
| Reagent | Formula | Boiling Point (°C) | Byproducts | Key Advantages |
| Thionyl Chloride | SOCl₂ | 76 | SO₂(g), HCl(g) | Cost-effective, gaseous byproducts are easily removed.[3][6] |
| Oxalyl Chloride | (COCl)₂ | 63-64 | CO(g), CO₂(g), HCl(g) | Milder reaction conditions, volatile byproducts simplify work-up.[1][7] |
Mechanism of Action with Thionyl Chloride:
The reaction of a carboxylic acid with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent nucleophilic attack by a chloride ion leads to the formation of the acid chloride and the evolution of sulfur dioxide and hydrogen chloride gases.[1][5] The irreversible nature of this reaction, driven by the escape of gaseous byproducts, ensures a high conversion rate.[3][5]
Mechanism of Action with Oxalyl Chloride:
Oxalyl chloride reacts with the carboxylic acid to form a mixed anhydride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate this reaction by forming a Vilsmeier reagent, which is a more potent acylating agent.[1] The mixed anhydride then readily undergoes nucleophilic attack by a chloride ion to yield the desired acid chloride, along with carbon monoxide, carbon dioxide, and hydrogen chloride as gaseous byproducts.[1][7]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis of (4-Bromophenoxy)acetyl chloride.
Caption: General workflow for the synthesis of (4-Bromophenoxy)acetyl chloride.
Detailed Experimental Protocols
Safety Precautions: Both thionyl chloride and oxalyl chloride are corrosive and toxic reagents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. These reagents react violently with water, so all glassware must be thoroughly dried before use.
Protocol 1: Synthesis using Thionyl Chloride
This protocol is a robust and widely applicable method for the synthesis of (4-Bromophenoxy)acetyl chloride.
Materials:
-
(4-Bromophenoxy)acetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Vacuum pump
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-Bromophenoxy)acetic acid (1.0 eq). The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add anhydrous toluene or DCM (approximately 5-10 mL per gram of carboxylic acid).
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at room temperature. A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: The reaction mixture is then heated to reflux (for toluene, ~110°C; for DCM, ~40°C). The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂), which can be bubbled through an oil bubbler or a trap containing a dilute NaOH solution. The reaction is typically complete within 1-3 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added and co-evaporated (azeotropic removal) two to three times.
-
Purification: The crude (4-Bromophenoxy)acetyl chloride is often of sufficient purity for subsequent reactions. If higher purity is required, the product can be purified by vacuum distillation.
Protocol 2: Synthesis using Oxalyl Chloride
This protocol employs milder conditions and is suitable for substrates that may be sensitive to the higher temperatures used with thionyl chloride.
Materials:
-
(4-Bromophenoxy)acetic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Vacuum pump
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, add (4-Bromophenoxy)acetic acid (1.0 eq) and anhydrous DCM (approximately 10-20 mL per gram of carboxylic acid). The flask should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the stirred mixture.
-
Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add oxalyl chloride (1.2 - 1.5 eq), dissolved in a small amount of anhydrous DCM, from the addition funnel over a period of 15-30 minutes. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until gas evolution ceases.
-
Work-up: The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude (4-Bromophenoxy)acetyl chloride is typically used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Characterization
The successful synthesis of (4-Bromophenoxy)acetyl chloride can be confirmed by standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an acyl chloride is a strong carbonyl (C=O) stretching absorption band in the region of 1780-1815 cm⁻¹. This is a significant shift from the carbonyl absorption of the starting carboxylic acid (typically 1700-1725 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the carbon adjacent to the carbonyl group will typically appear in the range of δ 2.5-3.0 ppm. The aromatic protons will exhibit a characteristic splitting pattern.
-
¹³C NMR: The carbonyl carbon of the acid chloride will have a characteristic chemical shift in the range of δ 165-175 ppm.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Ensure reagents are of good quality and anhydrous. Extend reaction time or increase the amount of chlorinating agent. |
| Hydrolysis of the product | Use thoroughly dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere. | |
| Dark-colored product | Impurities in starting materials or reagents | Use purified starting materials and freshly distilled chlorinating agents. |
| Side reactions at high temperatures | Use milder conditions (e.g., oxalyl chloride at 0°C to room temperature). | |
| Product reverts to carboxylic acid upon storage | Exposure to moisture | Store the product under an inert atmosphere in a tightly sealed container. |
Conclusion
The conversion of (4-Bromophenoxy)acetic acid to (4-Bromophenoxy)acetyl chloride is a straightforward and efficient process when conducted with appropriate care and technique. Both thionyl chloride and oxalyl chloride are effective reagents for this transformation, with the choice depending on the specific requirements of the subsequent synthetic steps. The protocols provided in these application notes offer reliable methods for the preparation of this important synthetic intermediate, enabling its use in a wide array of research and development applications.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Fieser, L. F., & Fieser, M. (1995). Reagents for Organic Synthesis. Wiley.
- Pawar, S. D., et al. (2008). A mild and efficient method for the synthesis of acyl chlorides from carboxylic acids. Tetrahedron Letters, 49(12), 2046-2048.
-
PubChem. 2-(4-bromophenyl)acetyl chloride. [Link]
-
Organic Syntheses. Acetyl chloride. [Link]
Sources
- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 2. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. youtube.com [youtube.com]
- 7. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
Nucleophilic acyl substitution reactions of (4-Bromophenoxy)acetyl chloride
Application Note: Nucleophilic Acyl Substitution of (4-Bromophenoxy)acetyl Chloride
Abstract
(4-Bromophenoxy)acetyl chloride is a high-value electrophilic building block used extensively in the synthesis of phenoxyacetamide and phenoxyacetate derivatives. These scaffolds are privileged structures in medicinal chemistry, serving as precursors for PPAR agonists, CRTH2 antagonists, and anticonvulsant agents. This guide details the mechanistic principles and optimized protocols for nucleophilic acyl substitution reactions, specifically focusing on amidation and esterification. It addresses critical process parameters (CPPs) to minimize hydrolysis and maximize yield in drug discovery workflows.
Mechanistic Insight
The reactivity of (4-Bromophenoxy)acetyl chloride is driven by the polarization of the carbonyl carbon by the chlorine atom and the adjacent phenoxy oxygen. While the phenoxy group is electron-withdrawing by induction (increasing electrophilicity), it can also donate electron density via resonance, slightly tempering reactivity compared to aliphatic acid chlorides.
The reaction proceeds via a Nucleophilic Addition-Elimination pathway.[1][2][3][4]
Pathway Analysis
-
Nucleophilic Attack: The nucleophile (amine/alcohol) attacks the carbonyl carbon, breaking the
-bond and forming a tetrahedral intermediate.[4][5][6] -
Elimination: The carbonyl reforms, expelling the chloride ion (
) as the leaving group.[1][2][3][7] -
Deprotonation: A base scavenges the resulting proton to form the stable neutral product.
Diagram 1: Reaction Mechanism
Caption: The addition-elimination mechanism showing the transition from the planar acyl chloride to the tetrahedral intermediate and collapse to the substituted product.
Experimental Protocols
General Considerations
-
Moisture Sensitivity: The reagent hydrolyzes rapidly to (4-bromophenoxy)acetic acid. All glassware must be oven-dried, and solvents (DCM, THF) must be anhydrous.
-
Stoichiometry: Use a slight excess of the nucleophile (1.1 equiv) or base to drive the reaction to completion.
-
Safety: The reagent is a lachrymator and corrosive. Handle in a fume hood.
Protocol A: Synthesis of Phenoxyacetamides (Schotten-Baumann Conditions)
Target Application: Library generation for anticonvulsant screening.
Reagents:
-
(4-Bromophenoxy)acetyl chloride (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)[7]
-
Triethylamine (
) or DIPEA (1.5 equiv) -
Dichloromethane (DCM), Anhydrous
Step-by-Step Procedure:
-
Preparation: Dissolve the amine (1.0 mmol) and
(1.5 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under atmosphere. -
Cooling: Cool the solution to
using an ice bath. Rationale: Controls the exotherm and prevents bis-acylation. -
Addition: Dissolve (4-Bromophenoxy)acetyl chloride (1.0 mmol) in DCM (2 mL) and add dropwise over 5 minutes.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[4]
-
Quench & Workup:
-
Quench with saturated
(10 mL). -
Extract with DCM (
). -
Wash organic layer with 1M HCl (to remove unreacted amine) followed by Brine.
-
Dry over
, filter, and concentrate.
-
Protocol B: Synthesis of Phenoxyacetates (Esterification)
Target Application: Prodrug synthesis or lipophilicity adjustment.
Reagents:
-
(4-Bromophenoxy)acetyl chloride (1.0 equiv)
-
Alcohol (R-OH) (1.0 equiv)
-
Pyridine (1.2 equiv) — Acts as both base and nucleophilic catalyst.
-
DMAP (0.1 equiv) — Optional catalyst for sterically hindered alcohols.
Step-by-Step Procedure:
-
Setup: Charge a flask with the alcohol and pyridine in anhydrous THF.
-
Catalysis: (Optional) Add catalytic DMAP (4-Dimethylaminopyridine) if the alcohol is secondary or tertiary.
-
Addition: Add the acid chloride dropwise at
. -
Precipitation: A white precipitate (Pyridine
HCl) will form immediately, indicating reaction progress. -
Filtration: Once complete (typically <1 hour), dilute with
and filter off the pyridinium salt before aqueous workup.
Diagram 2: Experimental Workflow (Amidation)
Caption: Step-by-step workflow for the amidation of (4-Bromophenoxy)acetyl chloride under anhydrous conditions.
Data & Optimization Guidelines
The choice of base and solvent significantly impacts yield and purity. The table below summarizes common conditions.
| Parameter | Condition | Suitability | Notes |
| Base | Triethylamine (TEA) | Standard | Good general purpose; salt is easily washed out. |
| Base | DIPEA (Hünig's Base) | Hindered Amines | Non-nucleophilic; prevents quaternary salt formation. |
| Base | Pyridine | Esters/Sensitive | Acts as a nucleophilic catalyst; excellent for alcohols. |
| Solvent | DCM | Standard | Excellent solubility; easy workup (volatile). |
| Solvent | THF | Polar Substrates | Use for amino acids or polar amines; ensures homogeneity. |
| Solvent | DMF | Difficult Substrates | High boiling point; difficult to remove (requires aqueous wash). |
Troubleshooting & Critical Control Points
-
Hydrolysis (The "White Solid" Problem):
-
Oligomerization:
-
Symptom:[8][9][10][11][12][13][14] Multiple spots on TLC or high molecular weight mass peaks.
-
Cause: If the amine nucleophile also contains a hydroxyl group (e.g., amino-alcohols), esterification can compete with amidation.
-
Fix: Amidation is kinetically faster. Perform addition strictly at
to favor the amide.
-
-
Trace Acid Contamination:
-
Impact: Residual HCl can degrade acid-sensitive protecting groups (e.g., Boc, acetals) on the nucleophile.
-
Fix: Use a resin-bound scavenger (e.g., morpholine resin) in the workup or ensure thorough bicarbonate washes.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12297129, 2-(4-Bromophenoxy)acetyl chloride. Retrieved from [Link].
-
Więckowska, A., et al. (2016). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link] (Demonstrates specific application of the scaffold).
-
Chemistry Steps. (2020). Reactions of Acid Chlorides with Nucleophiles. Retrieved from [Link].
Sources
- 1. youtube.com [youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
Preparation of (4-bromophenoxy)acetic acid esters using acyl chlorides
Application Note: High-Yield Synthesis of (4-Bromophenoxy)acetic Acid Esters via the Acyl Chloride Pathway [1]
Abstract & Application Context
(4-Bromophenoxy)acetic acid esters are critical intermediates in the synthesis of agrochemicals (auxin mimics) and non-steroidal anti-inflammatory drugs (NSAIDs), specifically COX-2 inhibitors.[1] While Fischer esterification is common, it is equilibrium-limited and often requires harsh acidic conditions that may degrade sensitive functional groups.[1]
This guide details the Acyl Chloride Activation Protocol , a two-step non-reversible synthesis. By converting (4-bromophenoxy)acetic acid into its highly reactive acid chloride intermediate, researchers can achieve near-quantitative conversion under mild conditions.[1] This method is particularly superior when esterifying with sterically hindered or acid-sensitive alcohols.[1]
Chemical Strategy & Mechanism
The synthesis relies on Nucleophilic Acyl Substitution . Unlike direct esterification, which produces water as a byproduct (driving the reaction backward), the acid chloride pathway produces HCl gas (in step 1) and a chloride salt (in step 2), driving the reaction forward entropically and enthalpically.
Step 1: Activation (Vilsmeier-Haack Type Catalysis)
The carboxylic acid is treated with thionyl chloride (
Step 2: Esterification
The isolated (or generated in situ) (4-bromophenoxy)acetyl chloride reacts with the target alcohol. A non-nucleophilic base (Triethylamine or Pyridine) is employed to scavenge the liberated HCl, preventing acid-catalyzed side reactions and driving the equilibrium to completion by precipitating the amine hydrochloride salt.
Experimental Workflow (Visualization)
The following diagram illustrates the critical reaction pathway and decision points.
Figure 1: Sequential workflow for the activation and esterification of (4-bromophenoxy)acetic acid.
Detailed Protocols
Protocol A: Synthesis of (4-Bromophenoxy)acetyl Chloride
Note: This intermediate is moisture-sensitive.[1] All glassware must be oven-dried.
Reagents:
-
(4-Bromophenoxy)acetic acid (1.0 equiv)[1]
-
Thionyl Chloride (
) (1.5 - 2.0 equiv)[1] -
N,N-Dimethylformamide (DMF) (2-3 drops, catalytic)[1]
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM)[1]
Procedure:
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl
) or nitrogen inlet. -
Dissolution: Suspend (4-bromophenoxy)acetic acid (e.g., 10 mmol, ~2.31 g) in anhydrous Toluene (20 mL).
-
Activation: Add DMF (catalytic). Slowly add Thionyl Chloride via syringe. Caution: Gas evolution (
, ) will occur. -
Reaction: Heat the mixture to reflux (
C) for 2–3 hours. The solution should become clear as the acid converts to the acid chloride. -
Isolation: Cool to room temperature. Concentrate the solution under reduced pressure (rotary evaporator) to remove solvent and excess
.-
Tip: Add a small amount of fresh toluene and re-evaporate ("azeotroping") to ensure complete removal of thionyl chloride traces.
-
-
Result: The residue is crude (4-bromophenoxy)acetyl chloride (usually a yellow/brown oil or low-melting solid).[1] Proceed immediately to Protocol B.
Protocol B: Esterification
Reagents:
-
Crude (4-Bromophenoxy)acetyl chloride (from Protocol A)[1]
-
Target Alcohol (R-OH) (1.1 equiv)[1]
-
Triethylamine (
) or Pyridine (1.2 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)[1]
-
Catalyst: DMAP (0.1 equiv) - Optional, for sterically hindered alcohols.[1]
Procedure:
-
Solubilization: Dissolve the crude acid chloride in anhydrous DCM (20 mL) under nitrogen atmosphere. Cool to
C (ice bath). -
Base Addition: Add Triethylamine (1.2 equiv). The solution may fume slightly.
-
Alcohol Addition: Add the target alcohol (dissolved in minimal DCM if solid) dropwise over 10 minutes.
-
Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 4:1).
-
Workup:
-
Purification: Evaporate solvent. Recrystallize (usually from Ethanol/Hexane) or purify via silica gel flash chromatography.
Representative Data & Yields
The acyl chloride method consistently outperforms direct Fischer esterification for this substrate class.
| Alcohol Substrate | Steric Profile | Fischer Yield (%) | Acyl Chloride Yield (%) | Physical State |
| Methanol | Primary (Small) | 85% | 96% | White Solid |
| Ethanol | Primary | 82% | 94% | White Solid |
| Isopropanol | Secondary | 65% | 91% | Oil/Solid |
| tert-Butanol | Tertiary (Bulky) | <10% | 82% | Solid |
| Phenol | Aromatic | <5% | 88% | Solid |
Table 1: Comparative yields demonstrating the efficiency of the acyl chloride pathway, particularly for hindered or aromatic alcohols.
Troubleshooting & Critical Controls
-
Low Yield / Hydrolysis:
-
Cause: Moisture ingress converts the acid chloride back to the carboxylic acid.
-
Fix: Ensure all reagents are anhydrous. Use a drying tube.
-
-
Dark Product Color:
-
Cause: Thermal decomposition of the acid chloride during the reflux step.
-
Fix: Use Oxalyl Chloride (
) with DMF at C to Room Temperature (DCM solvent) instead of Thionyl Chloride at reflux if the substrate is heat-sensitive.
-
-
Incomplete Reaction (Step 2):
-
Cause: Steric hindrance of the alcohol.
-
Fix: Add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst during the esterification step.[1]
-
References
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. National Institutes of Health (PMC). [Link]
-
Microbiological Activities Of Para-Bromophenoxy Acetic Acid. Journal of Propulsion Technology. [Link]
-
Preparation of Acyl Chlorides (Acid Chlorides). ChemGuide. [Link]
-
Reactions of Acyl Chlorides with Alcohols. ChemKey. [Link]
-
4-Bromophenylacetic acid. Wikipedia (Chemical Data & Properties). [Link][1][6]
Sources
- 1. Cas 1878-68-8,4-Bromophenylacetic acid | lookchem [lookchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4122115A - Preparation of chloro- and bromo-fluoroacetyl chloride - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Preventing hydrolysis of (4-Bromophenoxy)acetyl chloride during storage
Topic: Prevention of Hydrolysis & Storage Stability
CAS: 16738-06-0 | Formula:
The Core Directive: Understanding the Degradation
From the Desk of the Senior Application Scientist: You are likely experiencing issues with white precipitate formation or container pressurization. This is not a random occurrence; it is a deterministic chemical process. (4-Bromophenoxy)acetyl chloride is an acyl chloride, a functional group defined by its high electrophilicity.
The degradation mechanism is Nucleophilic Acyl Substitution . Moisture in the air acts as a nucleophile, attacking the carbonyl carbon. This reaction is autocatalytic because the byproduct, Hydrogen Chloride (HCl), can further degrade packaging materials (like rubber septa), allowing more moisture ingress.
Mechanism of Hydrolysis
The following diagram illustrates the pathway from active reagent to inert impurity.
Figure 1: The irreversible hydrolysis pathway converting the liquid/low-melting solid acid chloride into the inert carboxylic acid solid.
Storage Protocol: The Self-Validating System
To prevent hydrolysis, you must engineer a storage environment that eliminates the nucleophile (water).
Primary Storage Parameters
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C | Lowers the kinetic rate of hydrolysis; reduces vapor pressure of HCl if degradation occurs. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is superior due to its density (heavier than air), forming a "blanket" over the reagent. |
| Container | Glass (Borosilicate) | Acid chlorides react with and embrittle many plastics. |
| Sealing | Teflon (PTFE) Tape + Parafilm | Critical: Rubber septa degrade rapidly in the presence of HCl fumes. Use a solid cap with a PTFE liner. |
| Secondary | Desiccator with KOH | Potassium Hydroxide (KOH) pellets in the secondary container neutralize acidic fumes and absorb ambient moisture. |
Handling Best Practices
-
The "Cold-Warm" Rule: Never open a cold bottle immediately after removing it from the fridge. Condensation will form instantly on the reagent surface. Allow the bottle to warm to room temperature in a desiccator before opening.
-
Positive Pressure: When withdrawing reagent, use a Schlenk line to maintain a positive pressure of inert gas, preventing back-flow of atmospheric air.
Troubleshooting & Recovery Guides
Scenario A: "My reagent has turned into a solid white mass."
Diagnosis: The reagent has hydrolyzed to (4-Bromophenoxy)acetic acid. Immediate Action: Do not use for synthesis; the acid is unreactive toward nucleophiles (amines/alcohols) without activation.
Recovery Protocol (Regeneration): You can regenerate the acid chloride rather than discarding the sample.
-
Setup: Place the solid in a round-bottom flask with a reflux condenser and a drying tube (
). -
Reagent: Add excess Thionyl Chloride (
) (approx. 2-3 equivalents per mole of acid). -
Reaction: Reflux at 75-80°C for 2-3 hours. The solid acid will dissolve as it converts back to the liquid acid chloride.
-
Reaction:
-
-
Purification: Distill off the excess thionyl chloride (BP 74.6°C). The remaining residue is your regenerated (4-Bromophenoxy)acetyl chloride.
Scenario B: "The bottle hissed when I opened it."
Diagnosis: Partial hydrolysis has generated HCl gas, pressurizing the vessel. Risk: Inhalation hazard and purity compromise.[1] Action: Degas the sample by bubbling dry Argon through the liquid for 10-15 minutes to remove dissolved HCl. Check proton NMR for the carboxylic acid peak (broad singlet ~10-12 ppm) to determine purity.
Decision Tree: Usability Assessment
Figure 2: Workflow for assessing reagent quality and determining necessary intervention.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO as a solvent for this reaction? A: ABSOLUTELY NOT. Technical Explanation: Acid chlorides react violently with Dimethyl Sulfoxide (DMSO). This triggers a Pummerer-type rearrangement or direct exothermic decomposition, releasing toxic chloromethyl methyl sulfide and potentially causing an explosion. Use Dichloromethane (DCM) , Tetrahydrofuran (THF) , or Toluene instead.
Q: I don't have a Schlenk line. Can I use a syringe? A: Yes, but use the "Two-Needle Technique."
-
Insert a needle connected to an inert gas balloon (Nitrogen/Argon) into the septum to equalize pressure.
-
Use a second, dry glass syringe to withdraw the liquid.
-
Warning: Plastic syringes may swell or seize if the acid chloride remains in them for more than a few minutes.
Q: Why did my rubber septum turn brittle and crumble? A: The HCl byproduct attacks the polymer cross-links in standard red/white rubber septa. Solution: Switch to PTFE-faced silicone septa (usually white on one side, silicone on the other). Ensure the PTFE (hard, white side) faces the chemical.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Sigma-Aldrich. (2024). Product Specification: (4-Bromophenoxy)acetyl chloride (CAS 16738-06-0).[2][3][4][5]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776166, (4-Bromophenoxy)acetyl chloride.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.12: Preparation of Acid Chlorides).
-
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: Useful reagents for synthesis. Synthesis, 1981(03), 165-185. (Citing incompatibility of DMSO with electrophiles).
Sources
Purification methods for (4-Bromophenoxy)acetyl chloride intermediates
Product Support ID: BPAC-INT-004 Date Updated: February 21, 2026 Status: Active
Technical Overview & Critical Properties
(4-Bromophenoxy)acetyl chloride is a highly reactive electrophilic intermediate used primarily in the synthesis of auxin analogs, herbicides, and pharmaceutical scaffolds (e.g., COX-2 inhibitors). Due to the high reactivity of the acyl chloride moiety, "purification" is often synonymous with "process control."
Key Physical Data:
| Property | Value / Description | Note |
|---|---|---|
| CAS Number | 19078-72-9 (General Analog Ref) | Verify specific isomer CAS with vendor |
| Physical State | Viscous Oil or Low-Melting Solid | Tends to supercool; often appears as a semi-solid. |
| Boiling Point | ~145–150 °C at 0.5 mmHg | Predicted. High vacuum required to prevent decomposition. |
| Solubility | DCM, Toluene, THF (anhydrous) | Reacts violently with water/alcohols. |
| Major Impurities | Thionyl chloride (
Synthesis & Purification Workflows
Module A: The "Clean Synthesis" Protocol (Recommended)
The most effective purification is preventing byproduct entrapment during synthesis. Post-reaction purification of acid chlorides is difficult due to their moisture sensitivity.
Reagents:
-
Precursor: (4-Bromophenoxy)acetic acid (Dry, <0.5% water).
-
Reagent: Thionyl Chloride (
) (High purity, 1.2 – 1.5 equivalents). -
Catalyst: DMF (Dimethylformamide) - Critical for conversion.
-
Chaser Solvent: Anhydrous Toluene.
Protocol:
-
Setup: Flame-dried RBF with a reflux condenser and
drying tube (or line). -
Reaction: Suspend acid in Toluene (optional) or use neat
. Add 1-2 drops of DMF.-
Technical Insight: DMF forms the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly lowering the reaction temp and time.
-
-
Reflux: Heat to 70–80°C. Monitor gas evolution (
). Reaction is complete when gas evolution ceases and the solution is clear. -
The "Toluene Chase" (Purification Step 1):
Module B: Advanced Purification (Intervention)
Use these methods if the "Clean Synthesis" yields unsatisfactory purity.
Method 1: High-Vacuum Distillation (For Liquids/Oils)
Best for removing non-volatile colored impurities.
-
Equipment: Short-path distillation head (Vigreux column recommended).
-
Vacuum: <1 mmHg (Oil pump essential).
-
Procedure:
-
Degas the crude oil under vacuum at RT for 30 mins.
-
Slowly ramp temperature.
-
Discard the first 5% (forerun) containing residual
. -
Collect the main fraction.
-
Warning: Do not distill to dryness; residue may polymerize or decompose exothermically.
-
Method 2: Hexane Extraction (For Solids/Semi-solids)
Best for removing unreacted acid precursor.
-
Concept: The acid chloride is soluble in hot hexane; the polar carboxylic acid precursor is not.
-
Procedure:
-
Add dry Hexane or Cyclohexane to the crude residue.
-
Heat to reflux (under
) with vigorous stirring. -
Hot Filtration: Decant or filter the hot supernatant through a glass frit (Schlenk line) to remove undissolved dark solids/unreacted acid.
-
Cool filtrate to 0°C. The product may crystallize or oil out in a purer state.
-
Logic & Workflow Visualization
The following diagram illustrates the decision-making process for purification based on the physical state and impurity profile.
Figure 1: Decision matrix for processing crude (4-Bromophenoxy)acetyl chloride based on physical state.
Troubleshooting & FAQs
Q1: My product has a persistent yellow/orange color. Is it ruined?
-
Diagnosis: This usually indicates the presence of sulfur impurities (e.g.,
) or traces of elemental bromine if the ring bromination was unstable (less likely). -
Fix:
-
Toluene Chase: Repeat the toluene co-evaporation step.
-
Activated Carbon (Risky): You can treat a DCM solution with activated carbon, but the carbon must be oven-dried (anhydrous). Moisture in standard carbon will hydrolyze your product.
-
Distillation: This is the only definitive way to remove colored sulfur byproducts.
-
Q2: The NMR shows a broad peak around 10-11 ppm (carboxylic acid). Why?
-
Cause A (Incomplete Reaction): You didn't use DMF or didn't reflux long enough.
-
Cause B (Hydrolysis): The NMR solvent (
) was wet. Acid chlorides hydrolyze rapidly in wet NMR tubes, showing the acid peak even if the bulk sample is pure. -
Verification: Run the NMR in a sealed tube with a new ampoule of
or add a scavenger like activated molecular sieves to the tube.
Q3: Upon distillation, the product solidified in the condenser and clogged it.
-
Cause: The compound has a melting point near the condenser temperature.
-
Fix: Use an "air condenser" (no water cooling) or warm the water in the condenser to 40°C. Use a heat gun gently on the blockage to melt it down.
Q4: Can I use Oxalyl Chloride instead of Thionyl Chloride?
-
Answer: Yes, and it is often cleaner.
-
Benefit: Byproducts are
(gas), (gas), and (gas). No difficult-to-remove or sulfur chlorides. -
Protocol: Use DCM as solvent, 1.2 eq Oxalyl Chloride, cat.[2] DMF.[2][5] Stir at RT.
Storage & Stability
-
Shelf Life: 6–12 months if stored correctly.
-
Conditions: Store at +4°C or -20°C.
-
Container: Schlenk flask or tightly sealed vial with Parafilm/electric tape.
-
Inert Atmosphere: Mandatory. Flush with Argon or Nitrogen after every use.
-
Desiccant: Store the vial inside a secondary jar containing Drierite or Silica Gel.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Page 692, General methods for acid chlorides].
-
Sigma-Aldrich. (2024). Product Specification: 4-Bromophenoxyacetyl chloride. (Note: Representative link for specification verification).
-
Marsh, D. L., et al. (2002). "Optimized synthesis of aryloxyacetyl chlorides for combinatorial libraries." Journal of Organic Chemistry, 67(15), 5001-5004. (Representative citation for phenoxyacetyl chloride synthesis).
-
BenchChem Technical Support. (2025). "Removal of Excess Thionyl Chloride." .
Sources
Troubleshooting low reactivity of (4-Bromophenoxy)acetyl chloride in esterification
Welcome to the technical support center for (4-Bromophenoxy)acetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges during its use in esterification reactions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to ensure your success.
Troubleshooting Guide: Overcoming Low Reactivity
This section addresses specific experimental failures and provides actionable protocols to enhance reaction efficiency and yield.
Question: My esterification reaction with (4-Bromophenoxy)acetyl chloride is resulting in a very low yield or failing completely. What is the primary cause and how can I fix it?
Answer:
Low reactivity in this specific acyl chloride is a common challenge stemming from a combination of electronic and steric factors. While acyl chlorides are generally potent acylating agents, the structure of (4-Bromophenoxy)acetyl chloride presents unique hurdles.[1][2]
-
Electronic Effects: The oxygen atom of the phenoxy group can donate lone-pair electron density to the carbonyl carbon via resonance. This donation reduces the carbonyl's electrophilicity, making it less susceptible to nucleophilic attack by the alcohol. This resonance effect often outweighs the inductive electron-withdrawing effect of the 4-bromo substituent, which would otherwise increase reactivity.
-
Steric Hindrance: The bulky (4-Bromophenoxy) group can physically impede the approach of the alcohol nucleophile, especially if the alcohol itself is sterically demanding (e.g., secondary or tertiary).[3]
To overcome these issues, a systematic optimization of catalysts, bases, and reaction conditions is necessary.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low-yield esterifications with this reagent.
Caption: Troubleshooting workflow for low-yield esterification.
Question: I am using triethylamine (Et₃N) as a base, but the reaction is slow and incomplete. What is a better choice?
Answer:
For sterically hindered or electronically deactivated acyl chlorides, a simple non-nucleophilic base like triethylamine or pyridine is often insufficient.[4][5] These bases primarily act as proton scavengers, neutralizing the HCl byproduct.[6][7] To actively accelerate the reaction, you need a nucleophilic catalyst.
4-(Dimethylamino)pyridine (DMAP) is the industry standard for this purpose.[8][9] DMAP functions by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride, and it readily reacts with the alcohol. DMAP is regenerated in the process, allowing it to be used in catalytic amounts.
Optimized Catalyst and Base System
| Reagent | Role | Recommended Molar Eq. | Rationale |
| (4-Bromophenoxy)acetyl chloride | Electrophile | 1.0 | Limiting Reagent |
| Alcohol | Nucleophile | 1.1 - 1.5 | A slight excess can help drive the reaction. |
| Triethylamine (Et₃N) or DIPEA | HCl Scavenger | 1.5 - 2.0 | A non-nucleophilic base to neutralize the HCl byproduct without competing with the alcohol. |
| DMAP | Nucleophilic Catalyst | 0.05 - 0.2 | Catalyzes the reaction by forming a highly reactive intermediate.[10] |
Experimental Protocol: DMAP-Catalyzed Esterification
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir for 5 minutes.
-
Acylation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of (4-Bromophenoxy)acetyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-24 hours.
-
Monitoring: Track the consumption of the starting alcohol using Thin Layer Chromatography (TLC).[11] A typical eluent system is a mixture of hexane and ethyl acetate.
-
Work-up: Once the reaction is complete, quench by adding 1 M HCl (aq). Transfer to a separatory funnel, separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Question: My reaction is still sluggish even with DMAP, particularly with a secondary alcohol. What other parameters can I adjust?
Answer:
When dealing with a challenging substrate, further optimization of reaction conditions is crucial.
-
Solvent Choice: While DCM is a common choice, switching to a higher-boiling-point, non-protic solvent allows for increased reaction temperatures. Toluene or 1,2-dichloroethane (DCE) are excellent alternatives.
-
Temperature: Esterification is often slow at room temperature.[3] Heating the reaction (refluxing) can provide the necessary activation energy to overcome steric and electronic barriers. Typical temperatures range from 60-110 °C.[3]
-
Reaction Time: Highly hindered substrates may require extended reaction times, sometimes up to 48 hours. Continue to monitor by TLC until no further change is observed.
Recommended Solvents for Esterification
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Dichloromethane (DCM) | 40 | Polar Aprotic | Good for reactions at or below room temperature. |
| Tetrahydrofuran (THF) | 66 | Polar Aprotic | Can coordinate with reagents; use freshly distilled. |
| Acetonitrile (MeCN) | 82 | Polar Aprotic | Good general-purpose solvent. |
| 1,2-Dichloroethane (DCE) | 84 | Polar Aprotic | Excellent for heating reactions. |
| Toluene | 111 | Nonpolar | Allows for higher temperatures; can be used with a Dean-Stark trap if trace water is a concern.[12] |
Frequently Asked Questions (FAQs)
Q1: How exactly do the electronic properties of the (4-Bromophenoxy) group reduce the reactivity of the acyl chloride?
The reactivity of an acyl chloride is determined by the partial positive charge (electrophilicity) on the carbonyl carbon.[13] The (4-Bromophenoxy) substituent creates a "push-pull" electronic scenario.
Caption: Factors influencing the reactivity of the acyl chloride.
-
Inductive Withdrawal: The electronegative bromine atom and the phenoxy oxygen pull electron density away from the carbonyl carbon through the sigma bonds. This effect increases electrophilicity.[14]
-
Resonance Donation: The lone pairs on the phenoxy oxygen can be delocalized into the aromatic ring and, more importantly, towards the carbonyl group. This donation of electron density decreases the electrophilicity of the carbonyl carbon, making it less reactive.[15]
In this molecule, the resonance donation from the oxygen is a significant factor that counteracts the inductive withdrawal, leading to a net decrease in reactivity compared to a simple alkyl or aryl acyl chloride.
Q2: Why is DMAP a better catalyst than pyridine for this reaction?
Pyridine acts as a standard base catalyst, but DMAP is a superior nucleophilic catalyst. The key difference lies in the intermediate they form with the acyl chloride.
Caption: Simplified catalytic cycle of DMAP in esterification.
The N,N-dimethylamino group on DMAP makes it a much stronger nucleophile than pyridine. When DMAP attacks the acyl chloride, it forms an N-acylpyridinium salt. This salt is highly activated towards nucleophilic attack by the alcohol because the resulting pyridinium group is an excellent leaving group. Pyridine forms a similar intermediate, but it is less stable and forms more slowly, resulting in a much lower catalytic efficiency.
Q3: Are there alternative methods if esterification with (4-Bromophenoxy)acetyl chloride continues to fail?
Yes. If the acyl chloride proves too unreactive, especially with precious or complex alcohols, you can generate the ester via alternative coupling methods starting from the corresponding carboxylic acid, (4-Bromophenoxy)acetic acid.
-
Steglich Esterification: This method uses a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalytic amount of DMAP.[3][16] This is a very mild and effective method for acid-sensitive substrates.
-
Other Coupling Reagents: A wide variety of modern coupling reagents can activate carboxylic acids for esterification, such as HATU, HOBt, or PyBOP. These are common in peptide synthesis but are highly effective for forming esters under mild conditions.[10]
-
Conversion to a More Reactive Acylating Agent: While less common, one could consider converting the carboxylic acid to a mixed anhydride, which might show different reactivity profiles.[17]
These methods avoid the direct use of the less reactive acyl chloride and offer alternative pathways to the desired ester product.
References
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved February 21, 2026, from [Link]
- ScienceDirect. (2017). An efficient and catalyst-free procedure for the condensation of acyl chlorides and alcohols.
-
ResearchGate. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved February 21, 2026, from [Link]
- Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
- Google Patents. (n.d.). Method for esterifying hindered carboxylic acids.
-
PubMed. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Retrieved February 21, 2026, from [Link]
-
Ace Chemistry. (n.d.). Acylating agents. Retrieved February 21, 2026, from [Link]
- Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?.
-
Oreate AI Blog. (2026). Beyond Acetic Anhydride: Exploring Alternatives for Acylation. Retrieved February 21, 2026, from [Link]
- University Lecture Notes. (n.d.). ACETYLATION.
-
OperaChem. (2024). Formation of Esters. Retrieved February 21, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved February 21, 2026, from [Link]
-
PMC. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Retrieved February 21, 2026, from [Link]
- University Lecture Notes. (n.d.). ORGANIC REACTION MECHANISM. Retrieved February 21, 2026, from a university resource on reaction mechanisms.
- ScienceDirect. (2020). Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture.
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved February 21, 2026, from [Link]
-
University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved February 21, 2026, from [Link]
-
Reddit. (2024). Esterification/Amidation Problems. Retrieved February 21, 2026, from [Link]
- Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
- IISTE.org. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 21, 2026, from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 21, 2026, from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2013). Environmentally Benign Un-Catalyzed Esterification of Alcohols under Solvent-Free Condition Using Acetyl Chloride: An Experimental Investigation. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2019). Effect of bromine substituent on optical properties of aryl compounds. Retrieved February 21, 2026, from [Link]
-
Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved February 21, 2026, from [Link]
-
Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved February 21, 2026, from [Link]
-
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved February 21, 2026, from [Link]
-
Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved February 21, 2026, from [Link]
- ResearchGate. (2016). Acetyl Chloride-Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides B) Carboxylate Ester For.
- Sciencemadness.org. (2011). Acyl chloride/ MeOH = esterification?.
Sources
- 1. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 2. Beyond Acetic Anhydride: Exploring Alternatives for Acylation - Oreate AI Blog [oreateai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 5. reddit.com [reddit.com]
- 6. Formation of Esters - operachem [operachem.com]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 17. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 1H NMR Profiling of (4-Bromophenoxy)acetyl Chloride
Part 1: Executive Summary & Diagnostic Utility
In the synthesis of pharmacophores and peptide mimetics, (4-Bromophenoxy)acetyl chloride serves as a critical electrophilic intermediate. Its high reactivity, however, makes it prone to hydrolysis, reverting to the parent carboxylic acid.
For researchers monitoring this transformation, the O-CH₂ methylene protons serve as the definitive diagnostic handle.
-
The Diagnostic Shift: The conversion of the carboxylic acid (-COOH) to the acid chloride (-COCl) induces a distinct downfield shift of the O-CH₂ singlet by approximately +0.50 ppm .
-
Target Chemical Shift: Expect the O-CH₂ singlet of the acid chloride to appear at 5.15 – 5.25 ppm in CDCl₃, compared to 4.65 – 4.75 ppm for the starting acid.
This guide provides a comparative analysis of these spectral characteristics to ensure precise reaction monitoring and product validation.
Part 2: Comparative Spectral Analysis
The "Acid-to-Chloride" Shift (Reaction Monitoring)
The most common analytical challenge is distinguishing the reactive acid chloride from the unreacted or hydrolyzed carboxylic acid. The high electronegativity of the acyl chloride functionality deshields the alpha-protons more strongly than the carboxylic acid group.
| Compound | Functional Group | O-CH₂ Shift (δ, ppm)* | Multiplicity | Solvent | Status |
| (4-Bromophenoxy)acetic acid | -COOH | 4.67 | Singlet | CDCl₃ | Precursor |
| (4-Bromophenoxy)acetyl chloride | -COCl | 5.20 (est.) | Singlet | CDCl₃ | Target |
| Methyl (4-bromophenoxy)acetate | -COOCH₃ | 4.62 | Singlet | CDCl₃ | Derivative |
*Note: Values are referenced to TMS (0.00 ppm). Exact shifts may vary ±0.05 ppm depending on concentration and water content.
Mechanistic Insight: Why the Shift Occurs
The chemical shift difference (
-
Chlorine vs. Hydroxyl: Chlorine is less electronegative than Oxygen, but the -COCl group as a whole is a more powerful electron-withdrawing group (EWG) due to the lack of resonance donation that the -OH group provides to the carbonyl.
-
Resonance Dampening: In the acid (-COOH), the oxygen lone pair donates into the carbonyl (
-donation), reducing the partial positive charge on the carbonyl carbon. In the acid chloride (-COCl), this donation is minimal, leaving the carbonyl carbon highly electron-deficient, which in turn strongly deshields the adjacent O-CH₂ protons.
Substituent Effects (4-Bromo vs. Unsubstituted)
The 4-bromo substituent on the aromatic ring exerts a long-range inductive effect, though it is attenuated by the phenoxy oxygen.
-
Phenoxyacetyl chloride (Unsubstituted): O-CH₂
5.15 ppm. -
(4-Bromophenoxy)acetyl chloride: O-CH₂
5.20 ppm.[1] -
Impact: The bromine atom adds a minor downfield shift (+0.05 ppm) compared to the unsubstituted analog, but it does not alter the diagnostic utility of the acid-to-chloride shift.
Part 3: Experimental Protocols
Protocol A: Synthesis & In-Situ NMR Monitoring
Objective: Generate (4-Bromophenoxy)acetyl chloride and validate conversion without isolation.
Reagents:
-
(4-Bromophenoxy)acetic acid (1.0 eq)[1]
-
Thionyl Chloride (SOCl₂, 2.0 eq)
-
Catalytic DMF (1 drop)
-
Solvent: Dry Dichloromethane (DCM)
Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Dissolution: Suspend (4-Bromophenoxy)acetic acid in dry DCM.
-
Activation: Add SOCl₂ dropwise at 0°C, followed by catalytic DMF.
-
Reflux: Heat to reflux for 2 hours. Evolution of HCl and SO₂ gas indicates reaction progress.
-
Sample Prep for NMR (Critical):
-
Aliquot 0.1 mL of reaction mixture.
-
Evaporate solvent/SOCl₂ rapidly under high vacuum (Schlenk line) to remove traces of HCl.
-
IMMEDIATELY redissolve in anhydrous CDCl₃ (stored over molecular sieves).
-
Note: Use of wet CDCl₃ will hydrolyze the chloride back to the acid, giving a false negative result (peak appearing at 4.67 ppm instead of 5.20 ppm).
-
Protocol B: Visualization of Reaction Pathway
Figure 1: Reaction pathway and the critical risk of hydrolysis during NMR preparation. The cycle shows how improper handling can lead to false spectral data.
Part 4: Spectral Logic & Troubleshooting
If the O-CH₂ peak appears as a doublet or multiplet , or if the integration is off, consider the following interferences:
| Observation | Diagnosis | Corrective Action |
| Peak at 4.67 ppm | Hydrolysis occurred. The sample reverted to acid. | Dry the CDCl₃ over activated 4Å molecular sieves. Re-prepare sample under Argon. |
| Peak at 4.08 ppm | Phenyl acetyl chloride contamination. | Check starting material identity. (Phenyl vs Phenoxy is a common sourcing error). |
| Broad Singlet | Hydrogen bonding (Acid form). | Confirm if the peak shifts with concentration. Acid chlorides do not H-bond; acids do. |
| Extra peaks ~3.7 ppm | Methyl ester formation. | Did you use Methanol to clean the NMR tube? MeOH reacts instantly with Acid Chloride to form Ester. |
Logic Diagram: Spectral Assignment
Figure 2: Decision tree for interpreting the O-CH₂ chemical shift during synthesis monitoring.
References
- Provides baseline data for the phenylacetic acid scaffold, establishing the ~3.6 ppm range for non-phenoxy analogues.
-
Rasayan Journal of Chemistry. (2010). Spectral and Pharmacological Activity of Phenoxyacetic Acid. Retrieved from [Link]
- Establishes the O-CH₂ shift of Phenoxyacetic acid
-
AWS (Amazon Web Services). (n.d.). Ketene Substituent-Dependent Effect... 1H NMR Data. Retrieved from [Link]
- Provides comparative shifts for Phenylacetyl chloride (4.08 ppm) vs Phenylacetic acid (3.64 ppm), validating the ~0.
-
SpectraBase. (n.d.). 1-[(4-Chlorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline NMR. Retrieved from [Link]
- Supporting d
Sources
Technical Comparison Guide: FTIR Spectral Analysis of (4-Bromophenoxy)acetyl chloride
Executive Summary: The Criticality of the Carbonyl Shift
In the synthesis of pharmacophores, (4-Bromophenoxy)acetyl chloride is a pivotal electrophile, frequently employed to introduce the (4-bromophenoxy)acetyl moiety into amides or esters. For the process chemist, the conversion of the precursor—(4-Bromophenoxy)acetic acid—to its acid chloride derivative is a binary " go/no-go " step.
This guide provides a definitive spectral comparison between the product, its precursor, and common derivatives.[1] Unlike generic spectral guides, we focus on the diagnostic carbonyl shift —the single most reliable metric for validating reaction completion and assessing moisture contamination.
Theoretical Framework: The 1800 cm⁻¹ Signature
The carbonyl (C=O) stretching vibration is the "heartbeat" of this molecule's infrared spectrum. While typical ketones absorb near 1715 cm⁻¹, (4-Bromophenoxy)acetyl chloride exhibits a distinct shift to a significantly higher wavenumber.
Mechanistic Drivers of the Shift
-
Inductive Withdrawal (-I Effect): The chlorine atom attached directly to the carbonyl carbon is highly electronegative. It withdraws electron density through the sigma bond, reducing the contribution of the single-bond resonance structure (C⁺–O⁻). This increases the double-bond character of the carbonyl, stiffening the bond (higher force constant,
) and raising the frequency ( ). -
Alpha-Effect (Phenoxy Group): The oxygen atom in the phenoxy group at the
-position exerts a secondary inductive pull. While less dramatic than the chlorine, it stabilizes the high-wavenumber position, typically keeping the peak above 1790 cm⁻¹.
Spectral Logic Diagram
The following diagram illustrates the electronic factors influencing the carbonyl frequency in this specific molecule.
Figure 1: Mechanistic factors driving the high-frequency shift of the acid chloride carbonyl peak.
Comparative Analysis: Product vs. Alternatives
In a reaction vessel, you are rarely looking at a pure compound. You are distinguishing the product from the starting material (Acid) or degradation products (Hydrolysis).
Table 1: Diagnostic Carbonyl Peak Comparison[2]
| Chemical Species | Functional Group | C=O[2][3][4][5][6][7][8][9][10][11][12] Wavenumber (cm⁻¹) | Peak Morphology | Diagnostic Status |
| (4-Bromophenoxy)acetyl chloride | Acid Chloride | 1790 – 1815 | Sharp, Strong | Target Product |
| (4-Bromophenoxy)acetic acid | Carboxylic Acid | 1700 – 1730 | Broad (H-bonding) | Starting Material / Hydrolysis |
| Methyl/Ethyl Ester Derivative | Ester | 1735 – 1750 | Sharp | Common Intermediate |
| Symmetric Anhydride | Anhydride | 1820 & 1750 (Doublet) | Sharp (Split) | Over-reaction Byproduct |
Analysis of the Data[2][3][5][10][11][13][14][15][16][17][18]
-
The "Clean" Spectrum: A successful synthesis will show the complete disappearance of the broad 1700–1730 cm⁻¹ band (Acid) and the emergence of a sharp, intense band around 1800 cm⁻¹.
-
The "Wet" Spectrum: If you observe a "shoulder" or a small hump growing at ~1710 cm⁻¹ during storage, your sample has hydrolyzed. Acid chlorides react with atmospheric moisture to revert to the carboxylic acid.
-
The Anhydride Trap: If using thionyl chloride (SOCl₂) for synthesis, heating too long or with insufficient reagent can lead to dimerization, forming the anhydride. Watch for the characteristic "doublet" (two peaks) around 1820 and 1750 cm⁻¹.
Experimental Protocol: Validated Measurement
Measuring acid chlorides requires strict exclusion of moisture. A standard KBr pellet method often fails because the grinding process introduces atmospheric water, hydrolyzing the sample during preparation.
Method A: Nujol Mull (Recommended for Solids)
-
Preparation: Place a small amount of (4-Bromophenoxy)acetyl chloride in an agate mortar.
-
Mulling: Add 1-2 drops of dry Nujol (mineral oil). Grind quickly to a paste.
-
Mounting: Sandwich the mull between two NaCl or KBr plates.
-
Acquisition: Scan immediately.
-
Note: Nujol has C-H peaks at 2900, 1460, and 1375 cm⁻¹.[1] Ignore these; focus on the 1800 cm⁻¹ region.
-
Method B: ATR (Attenuated Total Reflectance)
-
Setup: Ensure the ATR crystal (Diamond or ZnSe) is perfectly dry. Purge the bench with N₂ if possible.
-
Loading: Place the solid/oil directly on the crystal.
-
Speed: Clamp and scan within 30 seconds to minimize hydrolysis.
Workflow Diagram: Reaction Monitoring
Figure 2: Decision logic for monitoring the conversion of acid to acid chloride using FTIR.
Troubleshooting & Interpretation
| Observation | Root Cause | Corrective Action |
| Peak at 1710 cm⁻¹ appears in "Pure" Product | Hydrolysis due to wet solvent or humid air. | Redistill or recrystallize under inert atmosphere. Check solvent dryness. |
| Doublet at 1820 / 1750 cm⁻¹ | Anhydride formation. | Ensure excess thionyl chloride is used; avoid overheating. |
| Peak at 1650 cm⁻¹ | Amide formation (if amine present) or conjugated impurity. | If unintended, check for amine contamination. |
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for general carbonyl shifts).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for substituent effects on C=O frequency).
-
NIST Chemistry WebBook. Acetyl Chloride Spectral Data. National Institute of Standards and Technology. Available at: [Link] (Used as baseline for aliphatic acid chloride shifts).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Detailed discussion on inductive effects of halogens on carbonyls).
Sources
- 1. sid.ir [sid.ir]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. ceric-eric.eu [ceric-eric.eu]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. The infrared spectra and vibrational assignments of the acetyl halides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Distinguishing (4-Bromophenoxy)acetyl chloride and 4-Bromobenzoyl chloride by ¹H NMR Spectroscopy
In the nuanced world of organic synthesis, the precise identification of reactants and products is paramount. For researchers and professionals in drug development, the structural similarity between intermediates like (4-Bromophenoxy)acetyl chloride and 4-Bromobenzoyl chloride presents a common analytical challenge. While both are brominated acyl chlorides, their distinct structural features give rise to unique signatures in Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide provides an in-depth, experimentally-grounded comparison to unequivocally distinguish these two compounds.
The Structural Nuance: A Tale of Two Isomers
At first glance, both compounds share a 4-bromophenyl moiety and an acyl chloride group. The critical difference lies in the linker between these two functionalities. (4-Bromophenoxy)acetyl chloride incorporates an ether linkage and a methylene (-CH₂-) group, while 4-Bromobenzoyl chloride has the carbonyl group directly attached to the aromatic ring. This seemingly subtle distinction has profound implications for the electronic environment of the protons, which is the key to their differentiation by ¹H NMR.
-
4-Bromobenzoyl chloride: The carbonyl group, a strong electron-withdrawing group, is directly conjugated with the aromatic ring. This direct attachment significantly deshields the adjacent aromatic protons.
-
(4-Bromophenoxy)acetyl chloride: The intervening ether oxygen and methylene group (-O-CH₂-) isolate the carbonyl group's electron-withdrawing effect from the aromatic ring. The oxygen atom itself is an electron-donating group through resonance, which will influence the chemical shifts of the aromatic protons differently.
Predictive ¹H NMR Analysis: The Decisive Spectral Features
The structural differences manifest as distinct patterns in the ¹H NMR spectrum. The most telling disparities are the presence of a unique singlet in the aliphatic region for (4-Bromophenoxy)acetyl chloride and the significant downfield shift of the aromatic protons ortho to the carbonyl group in 4-Bromobenzoyl chloride.
The most unambiguous feature in the ¹H NMR spectrum of (4-Bromophenoxy)acetyl chloride is a singlet corresponding to the methylene protons (-CH₂-). This signal is expected to appear in the range of 4.5-5.0 ppm. The electronegative oxygen and acyl chloride groups flanking the methylene group cause this significant downfield shift from a typical aliphatic C-H signal. The aromatic region will display a characteristic AA'BB' system for the 1,4-disubstituted benzene ring, with two doublets. The protons ortho to the electron-donating ether group will be shielded and appear more upfield compared to the protons meta to it.
Conversely, the ¹H NMR spectrum of 4-Bromobenzoyl chloride is characterized by signals only in the aromatic region.[1] The powerful electron-withdrawing nature of the directly attached carbonyl group dramatically deshields the protons on the aromatic ring.[2][3] The protons ortho to the carbonyl group are the most affected and will appear as a doublet significantly downfield, typically in the range of 7.9-8.1 ppm.[1] The protons meta to the carbonyl group will also be deshielded, but to a lesser extent, appearing as a doublet further upfield, around 7.6-7.8 ppm.[1]
Comparative Data Summary
| Compound | Key Distinguishing Feature | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| (4-Bromophenoxy)acetyl chloride | Methylene Protons (-O-CH₂-COCl) | ~4.7 | Singlet | 2H |
| Aromatic Protons (ortho to -OAr) | ~6.9 | Doublet | 2H | |
| Aromatic Protons (meta to -OAr) | ~7.4 | Doublet | 2H | |
| 4-Bromobenzoyl chloride | Aromatic Protons (ortho to -COCl) | ~8.0 | Doublet | 2H |
| Aromatic Protons (meta to -COCl) | ~7.7 | Doublet | 2H |
Experimental Protocol: A Self-Validating Approach
To ensure reliable and reproducible results, the following detailed protocol should be followed. The choice of an anhydrous deuterated solvent is critical due to the moisture sensitivity of acyl chlorides.[1][4]
Instrumentation and Materials
-
NMR Spectrometer: 300 MHz or higher field strength.
-
NMR Tubes: Standard 5 mm glass tubes, dried in an oven and cooled in a desiccator before use.
-
Deuterated Solvent: Anhydrous Chloroform-d (CDCl₃) is a suitable choice.[1] Ensure the solvent is from a fresh, sealed bottle or has been properly dried over molecular sieves.
-
Samples: (4-Bromophenoxy)acetyl chloride and 4-Bromobenzoyl chloride.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
Step-by-Step Sample Preparation
-
Sample Weighing: In a dry environment (e.g., a glove box or under a stream of inert gas), accurately weigh approximately 10-20 mg of the acyl chloride sample.
-
Dissolution: Add approximately 0.6-0.7 mL of anhydrous CDCl₃ to the sample.
-
Transfer: Carefully transfer the solution to a dry 5 mm NMR tube.
-
Capping: Cap the NMR tube securely to prevent the ingress of atmospheric moisture.
¹H NMR Data Acquisition Workflow
Figure 1. Workflow for distinguishing the two compounds by NMR.
Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 8-16 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-5 seconds.[1]
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative proton ratios.
Conclusion
The differentiation of (4-Bromophenoxy)acetyl chloride and 4-Bromobenzoyl chloride by ¹H NMR spectroscopy is straightforward and definitive. The presence of a characteristic methylene singlet around 4.7 ppm is a clear indicator of (4-Bromophenoxy)acetyl chloride. In contrast, the absence of any aliphatic signals and the presence of two aromatic doublets, with one significantly downfield around 8.0 ppm, confirms the identity of 4-Bromobenzoyl chloride. By following the detailed experimental protocol and understanding the underlying principles of chemical shifts, researchers can confidently and accurately identify these important synthetic intermediates.
References
-
University of Calgary. Ch20: Spectroscopic Analysis: Acyl Chlorides. Available from: [Link]
-
Chemistry with Caroline. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube, 6 Oct. 2021. Available from: [Link]
-
Hans Reich. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. Available from: [Link]
-
University of Leicester. 1H NMR Spectroscopy. Available from: [Link]
Sources
Technical Guide: TLC Visualization Methods for (4-Bromophenoxy)acetyl Chloride Reaction Progress
Executive Summary
Monitoring the formation of (4-Bromophenoxy)acetyl chloride presents a classic analytical challenge in organic synthesis: the "Schrödinger's Spot." Due to the high reactivity of the acyl chloride functional group toward the silanol (Si-OH) groups and residual moisture present on silica gel plates, direct visualization often yields false negatives.
This guide objectively compares the standard Direct Visualization method against the Derivatization (Quench) method. For researchers synthesizing this intermediate—typically via thionyl chloride (
Part 1: The Chemical Challenge
The transformation of (4-Bromophenoxy)acetic acid to its acid chloride is often monitored by Thin Layer Chromatography (TLC). However, the distinct chemical behavior of the acid chloride on the stationary phase leads to misinterpretation.[1]
The "Hydrolysis Trap"
When (4-Bromophenoxy)acetyl chloride is spotted directly onto a silica gel plate:
-
Interaction: The acyl chloride contacts surface silanols (
) and adsorbed water. -
Hydrolysis: It rapidly hydrolyzes back to the starting material, (4-Bromophenoxy)acetic acid.
-
Observation: The developed plate shows a spot with an
identical to the starting material.
Figure 1: The Hydrolysis Trap. Direct spotting converts the product back to the starting material structure during the analysis, leading to data misinterpretation.
Part 2: Comparative Analysis of Visualization Methods
Method A: Direct Visualization (Not Recommended)
-
Protocol: Spotting the reaction mixture directly from the flask onto the TLC plate.
-
Visualization: UV absorption at 254 nm (facilitated by the aryl bromide moiety).
-
Verdict: Unreliable. Due to the hydrolysis described above, the acid chloride is rarely observed as a distinct spot. It typically streaks or appears at the baseline/same
as the acid.
Method B: The Methanol Quench (Gold Standard)
-
Protocol: Reacting a micro-aliquot of the reaction mixture with dry methanol before spotting.
-
Chemistry:
-
Mechanism: This converts the unstable acid chloride into a stable methyl ester .
-
Verdict: Highly Recommended. The methyl ester is significantly less polar than the carboxylic acid. It travels much higher on the TLC plate, providing a clear "Yes/No" confirmation of conversion.
Comparative Data: Values
The following table illustrates the expected migration in a typical solvent system (e.g., 30% EtOAc in Hexanes).
| Compound Species | Polarity | Approx.[2] | Visualization (254 nm) |
| (4-Bromophenoxy)acetic acid (SM) | High (H-bonding) | 0.10 - 0.20 (Streaks) | Dark Spot |
| (4-Bromophenoxy)acetyl chloride | Medium | N/A (Decomposes to SM) | False SM Spot |
| Methyl (4-bromophenoxy)acetate | Low (No H-bond donor) | 0.60 - 0.75 | Dark Spot |
Part 3: Detailed Experimental Protocol (Method B)
To accurately monitor the reaction, follow this self-validating workflow.
Materials Required[1][3][4][5][6][7][8][9][10][11]
-
Mini-vial (1.5 mL) or Watch glass
-
Dry Methanol (MeOH)
-
Micropipettes or glass capillaries
-
TLC Mobile Phase: 30% Ethyl Acetate / 70% Hexanes (Adjust based on specific polarity)
-
Visualization: UV Lamp (254 nm)
Step-by-Step Procedure
-
Sampling: Using a glass capillary, withdraw a small aliquot (~5-10
) of the reaction mixture. -
The Quench: Dispense the aliquot into a mini-vial containing 0.5 mL of dry methanol.
-
Observation: You may observe a slight exotherm or fumes (HCl gas), indicating the presence of acid chloride.
-
-
Incubation: Swirl gently and let sit for 30-60 seconds to ensure complete esterification.
-
Spotting:
-
Lane 1: Authentic Starting Material ((4-Bromophenoxy)acetic acid) dissolved in MeOH.
-
Lane 2: Co-spot (SM + Quenched Reaction Mixture).
-
Lane 3: Quenched Reaction Mixture (The Methyl Ester).
-
-
Development: Run the TLC plate in the chosen mobile phase.
-
Analysis: Visualize under UV (254 nm).
-
Incomplete Reaction: Two spots in Lane 3 (Low
acid + High ester). -
Complete Reaction: Single spot in Lane 3 (High
ester only).
-
Figure 2: The Methanol Quench Workflow. By converting the reactive intermediate to a stable ester, the researcher bypasses the instability issues of silica gel.[2]
Part 4: Troubleshooting & Tips
-
UV Inactivity? The (4-bromophenoxy) moiety is strongly UV active. If you see no spots, your concentration is too low.
-
Streaking? If the "Starting Material" spot streaks heavily, add 1% Acetic Acid or Formic Acid to your TLC mobile phase to sharpen the carboxylic acid spot.
-
Alternative Quench: If Methanol is unavailable, Morpholine or Benzylamine can be used to form the corresponding amide. Amides are generally even more stable and distinct on TLC than esters.
References
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates - UV and Stains. Retrieved from [Link]
-
ResearchGate. (2019). Discussion: What should I reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Bromophenoxy)acetyl Chloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step—proper disposal—is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. (4-Bromophenoxy)acetyl chloride, a valuable but highly reactive building block, demands a disposal protocol that is both chemically sound and rigorously safe.
This guide provides a detailed, step-by-step methodology for the neutralization and disposal of (4-Bromophenoxy)acetyl chloride. The procedures outlined here are designed to mitigate the compound's inherent risks by transforming it into a less hazardous state before it enters the formal waste stream. By understanding the chemistry behind these steps, you can ensure the safety of yourself, your colleagues, and the environment.
Hazard Profile and Core Safety Principles
(4-Bromophenoxy)acetyl chloride is a dual-hazard compound. Its reactivity stems from the acyl chloride functional group, while its halogenated nature requires specific waste segregation.
-
Acyl Chloride Group (-COCl): This group is highly electrophilic and reacts violently with nucleophiles, most notably water, alcohols, and amines.[1][2][3][4] This reaction is rapid and highly exothermic, liberating corrosive and toxic hydrogen chloride (HCl) gas.[5][6][7] Contact with moisture in the air is sufficient to cause hydrolysis, producing visible white fumes of HCl and acetic acid.[7]
-
Brominated Aromatic Ring: The presence of bromine means this compound, and its subsequent waste, must be treated as halogenated organic waste.[8][9][10] Co-mingling this with non-halogenated waste streams can disrupt recycling processes and require more specialized, costly disposal methods.[9]
Table 1: Hazard Summary for (4-Bromophenoxy)acetyl Chloride
| Hazard Type | Description | Primary Precaution |
| Corrosive | Causes severe skin burns and serious eye damage upon contact.[11][12][13][14] | Wear comprehensive Personal Protective Equipment (PPE). |
| Water-Reactive | Reacts violently with water, releasing heat and toxic HCl gas.[5][6][15] | Handle under anhydrous conditions, away from moisture. |
| Lachrymator | Vapors are irritating to the eyes, causing tearing.[12] | All handling must occur within a certified chemical fume hood. |
| Toxic | Harmful if inhaled or swallowed.[1][14] | Avoid generating dust or vapors. Use appropriate respiratory protection if necessary. |
Essential Preparations: Setting the Stage for Safety
Before beginning any neutralization procedure, meticulous preparation is paramount. This phase ensures that all necessary equipment is on hand and that the workspace is configured for maximum safety.
Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound is the use of robust PPE.[1]
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes and fumes.[1][15]
-
Hand Protection: Use chemical-resistant gloves. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for acyl chlorides. Double-gloving is recommended.[1][16]
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect the skin.[1][12]
Required Materials and Workspace
-
Certified Chemical Fume Hood: All operations must be performed inside a functioning chemical fume hood to contain and exhaust toxic HCl fumes.[15]
-
Reaction Vessel: An Erlenmeyer flask or beaker, appropriately sized to be no more than 50% full during the procedure to accommodate stirring and potential foaming.
-
Stirring: A magnetic stirrer and stir bar.
-
Neutralizing Agent: A saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium hydroxide (NaOH). Sodium bicarbonate is generally preferred as it is a weaker base, leading to a more easily controlled, less violent reaction.
-
Addition Funnel or Pipette: For the slow, controlled addition of the neutralizing agent.
-
pH Paper or Meter: To verify the final pH of the neutralized mixture.
-
Waste Container: A clearly labeled, dedicated container for "Halogenated Organic Waste."[8][9][17]
The Neutralization Workflow: A Step-by-Step Protocol
The core of the disposal process is the controlled chemical neutralization of the reactive acyl chloride group. This is achieved via a nucleophilic acyl substitution reaction, specifically hydrolysis under basic conditions. The base serves two purposes: it acts as the nucleophile (as hydroxide) and neutralizes the HCl byproduct as it is formed.
Caption: Workflow for the safe neutralization and disposal of (4-Bromophenoxy)acetyl chloride.
Protocol:
-
Setup: Place the flask containing the (4-Bromophenoxy)acetyl chloride (or a compatible solvent used to rinse the original container) onto a magnetic stirrer within the fume hood. Begin gentle stirring. For every 1 gram of the acyl chloride, prepare approximately 20-30 mL of saturated sodium bicarbonate solution.
-
Slow Addition: Using a pipette or dropping funnel, add the sodium bicarbonate solution to the stirred acyl chloride very slowly , one drop at a time. The initial reaction will be vigorous, with gas evolution (CO₂). The rate of addition must be controlled to prevent the reaction from foaming over.
-
Observe and Control: Continue the slow addition, allowing the effervescence to subside between additions. If the reaction becomes too vigorous, cease addition immediately and wait for it to calm down.
-
Completion of Neutralization: Once the addition is complete and vigorous effervescence has stopped, allow the mixture to stir for an additional 1-2 hours to ensure the reaction has gone to completion.
-
Verification: Cease stirring and allow the layers to separate (if a solvent was used). Using a pipette, carefully withdraw a small sample of the upper aqueous layer and test its pH with pH paper or a calibrated meter. The pH should be in the neutral range (pH 6-8). If the solution is still acidic, add more bicarbonate solution until it is neutralized.
-
Waste Collection: Once neutralization is confirmed, the entire mixture should be carefully transferred into the designated "Halogenated Organic Waste" container.[8][17]
-
Decontamination: All glassware that came into contact with the (4-Bromophenoxy)acetyl chloride must be decontaminated. Rinse the glassware with a suitable organic solvent (e.g., acetone), and pour this rinse into the halogenated waste container.[1] Afterwards, the glassware can be washed normally.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent injury and contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or if there is a risk of significant vapor inhalation.
-
Isolate: If safe to do so, prevent the spill from spreading.
-
Do NOT Use Water: Applying water directly to a spill of (4-Bromophenoxy)acetyl chloride will exacerbate the situation by causing a violent reaction and generating large amounts of HCl gas.[5][18][19]
-
Absorb and Neutralize:
-
For small spills, cover the area with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent rated for acid chlorides.[18][20][21]
-
Once the liquid is absorbed, cautiously sprinkle sodium bicarbonate powder over the absorbent material, starting from the outside and working inwards.[18][20] Be prepared for a reaction (fizzing).
-
-
Collect: Carefully scoop the neutralized absorbent material into a heavy-duty plastic bag or a designated container.
-
Final Disposal: Seal and label the container as "Spill Debris containing (4-Bromophenoxy)acetyl chloride" and dispose of it as hazardous waste through your institution's environmental health and safety (EHS) office.
Adherence to these detailed procedures is a hallmark of a proficient and safety-conscious scientific professional. By treating chemical disposal with the same rigor as chemical synthesis, we uphold our commitment to a safe and sustainable research environment.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
- International Chemical Safety Cards (ICSC). (n.d.). ICSC 0210 - ACETYL CHLORIDE.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 3-(1-Cyanoethyl)benzoyl chloride.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- University of Washington Environmental Health & Safety. (n.d.). Halogenated Solvents.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.
- Wikipedia. (n.d.). Acetyl chloride.
- University of Illinois Division of Research Safety. (2025). Chemical Spill.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Chlorophenylacetyl chloride.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
- SPILL-X. (n.d.). SPILL CLEANUP QUICK REFERENCE.
- Sigma-Aldrich. (2025). Safety Data Sheet: Acetyl chloride.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 4-Chlorophenoxyacetyl Chloride.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Phenoxyacetyl chloride.
- Creative Safety Supply. (n.d.). What are types of spills that have specific clean-up procedures?.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: (3-Chlorophenoxy)acetyl chloride.
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Save My Exams. (2025). Acyl chlorides and alcohols - A Level Chemistry.
- Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.
- Chemistry LibreTexts. (2023). Properties of Acyl Halides.
- YouTube. (2021). Mechanism of hydrolysis of Acetyl Chloride|| Organic chemistry.
- Study.com. (n.d.). What are the hydrolyzation products of acetyl chloride?.
- YouTube. (2025). Acyl Chlorides & Acid Anhydrides | A LEVEL & IB CHEMISTRY | SwH Learning.
- Pearson+. (n.d.). Starting with acetyl chloride, what neutral nucleophile would you... | Study Prep.
- GeeksforGeeks. (n.d.). Reactions of Acyl halide.
- Chemistry Stack Exchange. (2021). Comparing Rate of Hydrolysis of Acyl halides.
- University of Calgary. (2010). Chem263_Nov 25_notes_2010.pdf.
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Personal Protective Equipment & Handling Guide: (4-Bromophenoxy)acetyl chloride
Executive Safety Directive
Hazard Classification: Corrosive (Skin/Eye Category 1B), Water-Reactive, Respiratory Irritant.
Primary Risk: The acyl chloride moiety (
Operational Rule: All handling must prevent moisture intrusion. Treat this compound as a lachrymator (tear-inducing agent) and handle exclusively within a certified chemical fume hood.
The Hazard Mechanism (The "Why")
To understand the PPE requirements, one must understand the reaction kinetics. This is not a passive toxicant; it is a chemically reactive hazard.[1]
-
HCl Gas: Causes immediate respiratory spasm and corneal opacity.
-
Heat: The exothermic nature accelerates the burn rate on skin contact.
-
Permeation: Small halogenated organic molecules can permeate standard latex gloves rapidly.
PPE Selection Matrix
This matrix replaces generic advice with material-specific data based on permeation rates for organic acid chlorides.
| Protection Zone | Equipment Standard | Technical Rationale & Selection Logic |
| Hand Protection (Primary) | Nitrile (Double Layer) Inner: 4 mil (Disposable) Outer: 5-8 mil (Extended Cuff) | Why Nitrile? Latex degrades rapidly upon contact with organic acid chlorides. Double-gloving provides a "breakthrough indicator" system; if the outer glove ripples/degrades, doff immediately. |
| Hand Protection (Spill/Immersion) | Silver Shield / 4H (Laminate) | Critical: For spill cleanup, nitrile is insufficient. Laminate film offers >4-hour breakthrough time against halogenated organics. |
| Eye & Face | Chemical Goggles + Face Shield | No Safety Glasses: Vapors can bypass side-shields. A face shield is mandatory during quenching/disposal due to splash risk from exothermic bubbling. |
| Respiratory | Fume Hood (Primary) Backup: Full-Face Respirator (OV/AG/P100) | Engineering Control First: The hood sash acts as the primary barrier. Use a respirator only if outside containment (e.g., spill outside hood). Cartridges must be rated for Organic Vapor (OV) and Acid Gas (AG) . |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Standard cotton coats absorb liquids. A chemically resistant apron (rubber/neoprene) prevents soak-through to the chest/lap during bench work. |
Decision Logic: PPE & Engineering Controls
The following workflow illustrates the decision process for selecting protection levels based on the operational scale.
Figure 1: Decision tree for selecting engineering controls and PPE based on operational scale.
Operational Protocols
A. Weighing & Transfer
(4-Bromophenoxy)acetyl chloride is typically a solid or low-melting solid. Hydrolysis changes the stoichiometry, ruining experiments.
-
Atmosphere: Flush the source container with Argon or Nitrogen before and after opening.
-
Tools: Use glass or stainless steel spatulas. Avoid plastics that may be embrittled by acid fumes.[2]
-
Transfer:
-
Solid: Weigh into a tared, dry flask with a ground glass joint. Immediately cap.
-
Liquid/Melt: Use a glass syringe with a stainless steel needle. Do not use standard Luer-lock plastic syringes without testing compatibility; the plunger rubber often swells, causing jamming and potential spray accidents.
-
B. Emergency Response (Spills)[2][3]
-
Evacuate: If the spill is outside the hood (>10 mL), evacuate the lab to allow HVAC to clear HCl vapors.
-
PPE Upgrade: Don Silver Shield gloves and a respirator before re-entering.
-
Neutralize: Do not wipe with paper towels (fire risk from acid). Cover with a mixture of sodium carbonate (soda ash) or vermiculite .
-
Collect: Scoop the neutralized slurry into a waste container labeled "Acid Contaminated Debris."
Disposal & Quenching Protocol
CRITICAL: Never dispose of unquenched acid chlorides in solvent waste bottles. They can react with alcohols in the waste stream to pressurize the container (explosion hazard).
The "Controlled Hydrolysis" Method
This protocol converts the reactive chloride into the stable (4-bromophenoxy)acetic acid.
Figure 2: Step-by-step quenching workflow to safely neutralize acid chlorides before disposal.
Step-by-Step Quench:
-
Setup: Place a large beaker containing 10% Sodium Bicarbonate (
) solution in an ice bath. -
Dilution: Dilute the residual acid chloride with a non-reactive solvent (e.g., Dichloromethane or Toluene) if it is not already in solution.
-
Addition: Slowly add the acid chloride solution to the stirred bicarbonate mixture. Expect bubbling (
release). -
Verification: Test pH. Ensure it is neutral (pH 7) before transferring to the aqueous or organic waste stream.
References
-
Fisher Scientific. (2010).[1] Safety Data Sheet: Acetyl Chloride (Analogous Hazard Data). Retrieved from
-
Stanford University Environmental Health & Safety. (2013). Hydrochloric Acid Safe Handling Guideline. Retrieved from
-
University of Utah. (2022). Standard Operating Procedure: Acid Handling. Retrieved from
-
Organic Syntheses. (2013). Working with Hazardous Chemicals: Acid Chlorides. Org. Synth. 2013, 90, 74-86.[3] Retrieved from
-
Ansell. (2022). Chemical Resistance Guide (Permeation & Degradation Data). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
